molecular formula C18H11ClN2O B14495827 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one CAS No. 64893-94-3

2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one

Cat. No.: B14495827
CAS No.: 64893-94-3
M. Wt: 306.7 g/mol
InChI Key: YKWHZUQGVRGDST-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a chlorine atom at the 2-position and a phenyl group at the 3-position.

Preparation Methods

The synthesis of 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 1,3-dimethylbarbituric acid. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . The advantages of this method include easily accessible starting materials, excellent yields (65–98%), and the absence of a metal catalyst .

Chemical Reactions Analysis

2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in scientific research and drug development.

Properties

CAS No.

64893-94-3

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

IUPAC Name

2-chloro-3-phenylpyrimido[1,2-a]quinolin-1-one

InChI

InChI=1S/C18H11ClN2O/c19-16-17(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)21(15)18(16)22/h1-11H

InChI Key

YKWHZUQGVRGDST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N3C(=N2)C=CC4=CC=CC=C43)Cl

Origin of Product

United States

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